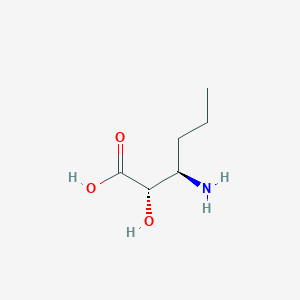

(2S,3R)-3-Amino-2-hydroxyhexanoic acid

Vue d'ensemble

Description

(2S,3R)-3-Amino-2-hydroxyhexanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-hydroxyhexanoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, resulting in high yields and diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are often preferred for their efficiency and sustainability .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-3-Amino-2-hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants, leading to the formation of keto acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Chemistry

(2S,3R)-3-Amino-2-hydroxyhexanoic acid serves as a crucial building block in synthesizing complex organic molecules. Its unique stereochemistry allows for the design of novel compounds with specific functionalities.

Biology

The compound is instrumental in studying enzyme mechanisms and protein synthesis. It acts as a substrate for various enzymes, facilitating research into metabolic pathways and cellular processes.

Medicine

Due to its role in metabolic pathways, this compound shows potential therapeutic applications:

- Drug Development : It serves as a precursor for synthesizing pharmaceuticals targeting metabolic disorders.

- Neuroprotection : Some studies suggest its involvement in neuroprotective mechanisms, potentially aiding conditions like multiple sclerosis.

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a chiral intermediate for drug synthesis. Its derivatives are explored for their efficacy in treating various diseases, including hepatitis C.

Case Study 1: Enzyme Mechanism Studies

Research has demonstrated that this compound is effective in studying enzyme-substrate interactions. For instance, it has been used to elucidate the binding affinities of amino acid transporters in cellular models.

Case Study 2: Therapeutic Potential

A study published in Frontiers in Plant Science indicated that related compounds could modulate plant defense mechanisms against pathogens. This suggests that this compound might have analogous roles in human health by influencing immune responses .

Mécanisme D'action

The mechanism of action of (2S,3R)-3-Amino-2-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its stereochemistry is crucial for its binding affinity and specificity, influencing the pathways it affects .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R)-3-Methylglutamate: This compound shares a similar structure but has a methyl group instead of a hydroxyl group.

(2S,3R)-4-Hydroxyisoleucine: Another similar compound, known for its insulinotropic activity and potential use in diabetes treatment.

Uniqueness

(2S,3R)-3-Amino-2-hydroxyhexanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research .

Activité Biologique

(2S,3R)-3-Amino-2-hydroxyhexanoic acid, also known as a chiral amino acid derivative, has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound plays a crucial role in various metabolic pathways and has potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : 147.17 g/mol

- Structure : It features an amino group at the second carbon and a hydroxyl group at the third carbon of a six-carbon chain, which is critical for its biological interactions.

Enzyme Interactions

This compound serves as a substrate for various enzymes involved in amino acid metabolism. Its interaction with specific enzymes influences critical cellular processes, including protein synthesis and metabolic regulation. Research indicates that this compound can act as both an inhibitor and an activator of enzyme activity, depending on the context:

| Enzyme | Function | Effect of this compound |

|---|---|---|

| Amino Acid Decarboxylase | Converts amino acids to amines | Acts as a competitive inhibitor |

| Transaminases | Transfers amino groups between amino acids | Enhances activity through structural mimicry |

| Hydroxylases | Introduces hydroxyl groups into substrates | Modulates activity based on stereochemistry |

Metabolic Pathways

The compound is involved in several metabolic pathways, notably in the biosynthesis of fatty acids. Its presence has been detected in various biological systems, suggesting its role as a metabolite that could serve as a biomarker for dietary intake or metabolic disorders .

Therapeutic Potential

Research has explored the potential of this compound in drug development. Its unique structure allows for targeted interactions with receptors involved in metabolic diseases and neurological disorders:

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties by modulating neurotransmitter release and protecting neuronal cells from oxidative stress.

- Potential Biomarker : The compound's levels in biological fluids might indicate certain metabolic conditions or dietary habits, making it a candidate for further investigation as a biomarker .

Case Studies

-

Neuroprotection in Animal Models

- A study investigated the effects of this compound on neurodegenerative disease models in rodents. Results indicated reduced neuronal apoptosis and improved cognitive function when administered at specific dosages.

-

Metabolic Disorders

- Clinical trials have evaluated the efficacy of this compound in patients with metabolic syndrome. The findings demonstrated significant improvements in lipid profiles and insulin sensitivity, suggesting its potential as an adjunct therapy.

The mechanism by which this compound exerts its effects involves its ability to bind to specific molecular targets within cells. The stereochemistry of the compound is crucial for its binding affinity and specificity:

- Inhibition/Activation : Depending on the target enzyme or receptor, it can either inhibit or activate biological pathways.

- Structural Mimicry : Its structural similarity to natural substrates allows it to effectively compete for enzyme active sites or modulate receptor activity.

Propriétés

IUPAC Name |

(2S,3R)-3-amino-2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFGOYXLBOWNGQ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570985 | |

| Record name | (2S,3R)-3-Amino-2-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75638-59-4 | |

| Record name | (2S,3R)-3-Amino-2-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.